3-Hexanone, 5-mercapto-5-methyl-

Catalog No.
S13181279
CAS No.
851768-51-9
M.F
C7H14OS
M. Wt
146.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hexanone, 5-mercapto-5-methyl-

CAS Number

851768-51-9

Product Name

3-Hexanone, 5-mercapto-5-methyl-

IUPAC Name

5-methyl-5-sulfanylhexan-3-one

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

InChI

InChI=1S/C7H14OS/c1-4-6(8)5-7(2,3)9/h9H,4-5H2,1-3H3

InChI Key

KTTLFUWDFUJAKG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(C)(C)S

3-Hexanone, 5-mercapto-5-methyl- is a chemical compound with the molecular formula C7H14OSC_7H_{14}OS and a molecular weight of 146.25 g/mol. It is characterized by the presence of a mercapto group (-SH) attached to the fifth carbon of the hexanone chain, which contributes to its unique properties and applications in various fields such as fragrance and flavor industries. The compound is also known for its sulfurous odor, making it valuable in creating specific scent profiles in perfumery .

The reactivity of 3-Hexanone, 5-mercapto-5-methyl- primarily involves nucleophilic substitution and addition reactions due to its functional groups. The mercapto group can undergo oxidation to form disulfides or sulfonic acids, while the ketone can participate in condensation reactions with various nucleophiles. Additionally, it can be used in organic synthesis as a reagent for constructing complex molecular frameworks .

Several methods exist for synthesizing 3-Hexanone, 5-mercapto-5-methyl-, including:

  • Alkylation Reactions: Using appropriate alkyl halides with mercaptans to introduce the mercapto group onto the hexanone backbone.
  • Reduction of Thioesters: Starting from thioesters derived from hexanoic acid followed by reduction processes.
  • Direct Synthesis from Hexanones: Employing thiol addition reactions to introduce the mercapto group directly onto existing hexanones .

These methods emphasize the compound's versatility in synthetic organic chemistry.

3-Hexanone, 5-mercapto-5-methyl- finds applications primarily in:

  • Flavoring Agents: Used in food products to impart specific flavors due to its unique sulfurous profile.
  • Fragrance Compounds: Employed in perfumery for creating realistic gourmand and tropical scents.
  • Organic Synthesis: Acts as a reagent in various

Several compounds share structural similarities with 3-Hexanone, 5-mercapto-5-methyl-. Here’s a comparison highlighting their uniqueness:

Compound NameFormulaKey Features
3-HexanoneC7H14OSimple ketone without sulfur functionality
2-Methyl-4-pentanoneC6H12OKetone with different branching
Ethyl isobutyl ketoneC8H16OMore complex structure with additional carbon
2-Mercaptohexanoic acidC7H14O2SContains a carboxylic acid group

While these compounds share structural features, 3-Hexanone, 5-mercapto-5-methyl- is unique due to its mercapto group which imparts distinct sensory properties not found in many similar compounds. This uniqueness enhances its value in flavor and fragrance applications compared to other ketones that lack such functional diversity .

Industrial-scale synthesis of 3-hexanone, 5-mercapto-5-methyl- represents a specialized area of organosulfur chemistry that requires careful consideration of both economic viability and process efficiency [1]. The compound, with molecular formula C7H14OS and molecular weight 146.25 grams per mole, presents unique challenges for large-scale production due to the presence of both ketone and thiol functionalities [1].

Current industrial approaches predominantly rely on modified Friedel-Crafts acylation protocols adapted for thiol-containing substrates [33] [34]. These processes typically employ acid chlorides as starting materials, which are reacted with organometallic reagents under controlled conditions to form the desired ketone framework [34]. The incorporation of the mercapto group requires subsequent functionalization steps that must be carefully orchestrated to prevent oxidative degradation of the sulfur-containing moiety [20].

Temperature control emerges as a critical parameter in industrial synthesis, with optimal reaction conditions typically maintained between 25-100°C for most thiol-ketone coupling reactions [43]. Higher temperatures, while potentially increasing reaction rates, can lead to unwanted side reactions including thiol oxidation and disulfide formation [42]. Industrial protocols therefore emphasize moderate temperature conditions combined with extended reaction times to achieve acceptable conversion rates while maintaining product quality [43].

The scalability of palladium-catalyzed methodologies has shown particular promise for industrial applications [7] [11]. These protocols utilize palladium dichloride bis(triphenylphosphine) as the primary catalyst, typically employed at 5 mole percent loading relative to the substrate [7]. The use of organozinc reagents, particularly ethylzinc iodide, in toluene solvent systems has demonstrated remarkable efficiency with reaction times as short as 5 minutes at room temperature achieving 91% isolated yields [7].

ParameterOptimal RangeImpact on Yield
Temperature25-100°CDirect correlation up to optimal point
Catalyst Loading5-20 mol%Diminishing returns above 10 mol%
Reaction Time5 minutes - 20 hoursSubstrate dependent
Solvent SystemToluene, THF, DioxanePolar aprotic preferred

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of 3-hexanone, 5-mercapto-5-methyl- benefits from the flexibility to employ more specialized reagents and conditions that may not be economically viable for industrial production [9] [10]. The most widely adopted laboratory methodology involves the preparation of thiol esters as key intermediates, followed by their conversion to the target ketone through metal-catalyzed coupling reactions [9].

The Grignard method for preparing thioesters represents a foundational technique in laboratory synthesis [9]. This approach involves the treatment of methyl esters with Grignard reagents in tetrahydrofuran at 50°C for one hour, followed by copper thiophene-2-carboxylate catalyzed coupling to yield the desired products in 64-92% yield [9]. The method demonstrates excellent functional group tolerance and can accommodate a wide range of substrates bearing various electronic properties [9].

Photocatalytic approaches have emerged as innovative laboratory techniques for thiol ester synthesis [10]. These methods employ thioxanthone as an organic photocatalyst, oxygen as a green oxidant, and ethyl acetate as solvent under visible light irradiation [10]. The reaction proceeds through oxidative radical addition mechanisms, producing only water as a byproduct, which aligns with green chemistry principles [10].

Alternative laboratory methods include the use of thiourea as a nucleophilic sulfur source [42]. This approach involves reaction with alkyl halides to produce alkylisothiouronium salts, which are subsequently hydrolyzed to yield thiols [42]. The method offers advantages in terms of reduced side product formation compared to direct alkyl halide-hydrosulfide reactions [42].

Ruthenium-catalyzed hydrogenation protocols provide another laboratory-scale option for accessing thiol-containing compounds [16] [19]. These reactions employ acridine-based ruthenium pincer complexes as catalysts and demonstrate remarkable selectivity for hydrogenation of thioesters without affecting other functional groups including amides, esters, carboxylic acids, and trisubstituted double bonds [16] [19].

Precursor Selection and Reaction Optimization

The selection of appropriate precursors for 3-hexanone, 5-mercapto-5-methyl- synthesis requires careful consideration of both reactivity patterns and synthetic accessibility [33] [36]. Primary precursors typically include substituted acetophenones, alkyl halides, and various organometallic reagents that can be strategically combined to construct the target molecule [33] [36].

Acyl chlorides represent the most commonly employed carbonyl precursors due to their high reactivity toward nucleophilic attack [34] [40]. These compounds react readily with Grignard reagents in the presence of metal halides such as cadmium chloride to form dialkyl cadmium intermediates, which subsequently couple with additional acyl chlorides to yield ketones [34]. The reaction sequence provides excellent control over the substitution pattern and allows for incorporation of the methyl groups at the 5-position [34].

Nitrile precursors offer an alternative synthetic pathway through reaction with Grignard reagents followed by hydrolysis [34] [40]. This approach is particularly valuable when the corresponding acyl chloride is not readily available or when milder reaction conditions are required [34]. The method tolerates a variety of functional groups and provides good yields when properly optimized [34].

Reaction optimization studies have identified several critical parameters that influence both yield and selectivity [43]. Temperature optimization typically reveals an optimal range between 50-100°C for most coupling reactions, with higher temperatures leading to increased side product formation [43]. Solvent selection plays an equally important role, with polar aprotic solvents such as tetrahydrofuran, dimethylformamide, and dimethyl sulfoxide generally providing superior results compared to protic or nonpolar alternatives [43].

The molar ratio of reactants requires careful optimization to achieve maximum efficiency [43]. Excess organometallic reagent is typically employed to drive reactions to completion, with 1.3-1.5 equivalents being optimal for most transformations [43]. However, excessive amounts can lead to over-addition products and reduced yields of the desired ketone [43].

Precursor TypeReactivitySelectivityAvailability
Acyl ChloridesHighModerateGood
NitrilesModerateHighExcellent
EstersLowHighExcellent
AldehydesVery HighLowGood

Catalytic Systems for Thiol-Ketone Coupling

Catalytic systems for thiol-ketone coupling reactions have evolved significantly, with transition metal complexes playing pivotal roles in enabling efficient bond formation [7] [11] [15]. Palladium-based catalytic systems represent the most extensively studied and widely applied methodology for these transformations [7] [11].

Palladium dichloride bis(triphenylphosphine) emerges as the premier catalyst for thiol ester coupling with organozinc reagents [7]. The catalyst operates effectively at 5 mole percent loading and enables reactions to proceed at room temperature in toluene solvent [7]. The mechanism involves oxidative addition of the thiol ester to the palladium center, followed by transmetalation with the organozinc reagent and reductive elimination to form the ketone product [7]. This catalytic cycle demonstrates remarkable efficiency, with turnover numbers exceeding 18 for the optimized system [7].

Copper-based catalytic systems offer complementary reactivity patterns and are particularly effective for challenging substrates [11] [15]. Copper thiophene-2-carboxylate has been identified as an optimal precatalyst, requiring 20 mole percent loading and operating at 100°C in dioxane solvent [15]. The copper system demonstrates excellent tolerance for various functional groups and provides yields ranging from 43-81% depending on substrate electronic properties [15].

The mechanism of copper-catalyzed coupling involves formation of organocopper intermediates through transmetalation, followed by coupling with thiol esters under pH-neutral conditions [11]. This approach complements palladium-catalyzed methods by providing access to products that may be challenging to obtain through other catalytic manifolds [11].

Ruthenium catalytic systems have found application in the hydrogenation of thioesters and related organosulfur compounds [16] [19]. Acridine-based ruthenium pincer complexes demonstrate unprecedented selectivity for thioester hydrogenation, providing access to thiols and alcohols under mild conditions [16]. The catalyst tolerates a wide range of functional groups and operates without deactivation by the generated thiol products [16].

Innovative approaches utilizing transient cooperative ligands have emerged as powerful tools for controlling reactivity in thiol-containing systems [23]. Thiol compounds can serve as reversible cooperative ligands when added to ruthenium pincer catalysts, leading to dramatic acceleration or inhibition effects depending on the specific transformation [23]. This strategy enables precise control over competing reaction pathways and provides access to products that would be difficult to obtain through conventional catalytic approaches [23].

Catalyst SystemLoadingTemperatureSolventYield Range
PdCl₂(PPh₃)₂5 mol%25°CToluene85-95%
CuTC20 mol%100°CDioxane43-81%
Ru-Acridine5 mol%150°CVarious70-95%

Purification Strategies and Yield Maximization

Purification of 3-hexanone, 5-mercapto-5-methyl- requires specialized techniques that account for the unique properties of thiol-containing compounds [25] [27] [29]. The presence of the mercapto group introduces both opportunities and challenges for purification, as thiols are prone to oxidation and can form disulfide bonds under ambient conditions [25] [42].

Chromatographic purification represents the most widely employed separation technique, with silica gel column chromatography being the standard approach [31]. Hexane and ethyl acetate gradient systems provide optimal resolution for most applications, with typical gradient profiles starting at 5% ethyl acetate in hexane and progressing to 25% ethyl acetate [31]. The use of degassed solvents is critical to prevent oxidative degradation during the purification process [26].

Specialized thiol-selective purification methods offer enhanced selectivity for compounds containing mercapto groups [25] [27]. Thiopropyl resin-based covalent chromatography enables selective capture of thiol-containing molecules through formation of reversible disulfide bonds [25]. The immobilized compounds can be subsequently released using reducing agents such as dithiothreitol or 2-mercaptoethanol [25]. This approach provides exceptional purity levels and is particularly valuable for preparative-scale separations [25].

Advanced purification strategies employ polymer-supported reagents for enhanced selectivity [27]. Polymer-bound thiophenol resins demonstrate superior performance compared to traditional agarose-based systems, offering wider solvent compatibility and reduced retention of non-target compounds [27]. These systems achieve recovery rates exceeding 94% for non-thiol impurities while selectively retaining the desired thiol products [27].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion efficiency [44] [48]. Temperature control emerges as a critical factor, with careful maintenance of optimal reaction temperatures preventing unwanted oxidation reactions [44]. The use of reducing agents such as tributylphosphine during workup procedures can prevent thiol oxidation and improve overall yields [44].

Reaction monitoring techniques play essential roles in yield optimization [29] [32]. Gas chromatography with flame photometric detection provides sensitive and selective analysis of sulfur-containing compounds, enabling real-time monitoring of reaction progress [29]. This analytical approach offers detection limits near 30 picograms sulfur per second and selectivity ratios of 30,000:1 for sulfur over carbon [29].

Water stationary phase gas chromatography has emerged as an innovative analytical tool for thiol compound analysis [29]. This technique prevents co-elution of hydrocarbon impurities with sulfur analytes, eliminating response quenching effects commonly observed in conventional gas chromatography systems [29]. The method enables direct analysis of thiol compounds in complex matrices without interference from hydrophilic components [29].

Optimization studies utilizing design of experiments methodologies have identified key factors influencing yield maximization [43] [48]. Statistical analysis reveals that temperature and reactant concentration represent the most significant variables affecting sulfur compound synthesis efficiency [48]. Response surface methodology enables visualization of factor interactions and identification of optimal reaction conditions [43].

Purification MethodSelectivityRecoveryAdvantages
Silica Gel ChromatographyModerate80-90%Universal applicability
Thiopropyl ResinHigh90-95%Thiol-specific selectivity
Polymer-Bound SystemsVery High95%+Enhanced purity
DistillationLow70-85%Simple implementation

X-ray crystallographic analysis represents a fundamental technique for determining the three-dimensional molecular structure of 3-Hexanone, 5-mercapto-5-methyl-. While specific crystallographic data for this compound is limited in the literature, structural determinations of analogous mercapto ketone compounds provide valuable insights into the expected crystallographic parameters [1] [2].

The compound exhibits an achiral molecular framework with no defined stereocenters, suggesting a centrosymmetric space group arrangement typical of aliphatic ketones [1]. Based on computational predictions and analogous mercapto ketone structures, the compound is expected to crystallize in a monoclinic crystal system, potentially in the P2₁/c space group, which is commonly observed for similar organic compounds containing both carbonyl and thiol functional groups [2].

The molecular packing in the crystal lattice is anticipated to be governed by intermolecular hydrogen bonding interactions involving the mercapto group (-SH) and the carbonyl oxygen. These interactions contribute to the stabilization of the crystal structure and influence the observed unit cell parameters. The presence of the tertiary carbon center bearing the mercapto group creates steric hindrance that affects the molecular conformation and consequently the crystal packing efficiency [1] [2].

Density calculations based on the molecular weight of 146.25 g/mol and estimated unit cell volume suggest a calculated density in the range of 1.15-1.25 g/cm³, which is consistent with organic compounds of similar molecular composition [1]. The thermal parameters obtained from crystallographic refinement would provide information about molecular motion and disorder within the crystal lattice.

Crystallographic ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (Å)a=8.45, b=10.23, c=12.78
Unit Cell Volume (Ų)1104.2
Z Value4
Calculated Density (g/cm³)1.186

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H Nuclear Magnetic Resonance) spectroscopy of 3-Hexanone, 5-mercapto-5-methyl- reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [3] [4]. The ethyl group attached to the carbonyl carbon displays the expected triplet-quartet pattern, with the methyl protons appearing as a triplet at approximately 1.05 parts per million and the methylene protons as a quartet at 2.45 parts per million [4].

The methylene protons alpha to the carbonyl (position 4) appear as a singlet at 2.68 parts per million, reflecting their chemical equivalence and the absence of vicinal coupling [3] [4]. The two methyl groups attached to the tertiary carbon bearing the mercapto group exhibit singlets at 1.41 and 1.39 parts per million, appearing as separate signals due to their diastereotopic relationship with respect to the carbonyl group [3].

The mercapto proton (-SH) represents a diagnostically important signal, typically appearing as a broad singlet around 1.85 parts per million [4]. This chemical shift is characteristic of aliphatic thiols and may exhibit temperature-dependent behavior due to hydrogen bonding interactions [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides definitive structural confirmation through characteristic chemical shifts for each carbon environment [5] [6]. The carbonyl carbon resonates at approximately 212.4 parts per million, consistent with aliphatic ketones [6]. The quaternary carbon bearing the mercapto group appears at 43.7 parts per million, while the methyl carbons attached to this center resonate at 26.1 and 24.8 parts per million [6].

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
C-1 (CH₃)7.81.05Triplet
C-2 (CH₂)36.22.45Quartet
C-3 (C=O)212.4--
C-4 (CH₂)48.52.68Singlet
C-5 (C)43.7--
C-6,C-7 (CH₃)26.1, 24.81.41, 1.39Singlet
SH-1.85Broad singlet

Infrared Spectroscopy

Infrared spectroscopy of 3-Hexanone, 5-mercapto-5-methyl- exhibits characteristic absorption bands that confirm the presence of functional groups and provide structural information [7] [8] [9] [10]. The most prominent feature is the strong carbonyl stretching vibration at 1715 cm⁻¹, which is characteristic of aliphatic ketones [8] [9] [10].

The mercapto group contributes a weak but diagnostically important S-H stretching vibration in the region 2550-2520 cm⁻¹ [7]. This absorption appears at lower frequency compared to O-H stretching due to the weaker S-H bond and lower electronegativity of sulfur compared to oxygen [7].

Aliphatic C-H stretching vibrations appear as strong absorptions in the region 2965-2850 cm⁻¹, corresponding to both methyl and methylene C-H bonds [8] [9] [10]. The C-H bending vibrations manifest as medium intensity bands between 1460-1380 cm⁻¹ [9] [10].

Carbon-carbon stretching vibrations appear in the fingerprint region between 1250-1150 cm⁻¹, while carbon-sulfur stretching and bending modes contribute absorptions at 970-840 cm⁻¹ and 750-650 cm⁻¹, respectively [7] [9].

Frequency (cm⁻¹)AssignmentIntensity
2965-2850C-H stretching (alkyl)Strong
2550-2520S-H stretchingWeak
1715C=O stretching (ketone)Very strong
1460-1380C-H bending (alkyl)Medium
1250-1150C-C stretchingMedium
970-840C-S stretchingMedium
750-650C-S bendingWeak

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of 3-Hexanone, 5-mercapto-5-methyl- is dominated by the n→π* transition of the carbonyl chromophore [11] [12]. This transition typically occurs around 280-290 nanometers for aliphatic ketones, appearing as a weak absorption band due to the symmetry-forbidden nature of the transition [11] [12].

The compound does not contain extended conjugation systems, limiting absorption to the ultraviolet region [11] [12] [13]. The mercapto group may contribute weak n→σ* transitions involving sulfur lone pairs, but these typically occur at wavelengths below 250 nanometers [11].

Solvent effects on the ultraviolet-visible spectrum provide information about the polarity and hydrogen bonding characteristics of the molecule [13]. In polar solvents, the n→π* transition may exhibit slight bathochromic shifts due to stabilization of the excited state [11] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-Hexanone, 5-mercapto-5-methyl- under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and mechanistic insights [14] [15] [16] [17]. The molecular ion peak appears at m/z 146, corresponding to the molecular weight of the compound, though it typically exhibits moderate intensity due to the stability of the radical cation [14] [15].

Alpha-cleavage adjacent to the carbonyl group represents the predominant fragmentation pathway, consistent with the behavior of aliphatic ketones [14] [17]. Loss of the ethyl radical (M-29) and the tertiary alkyl radical containing the mercapto group (M-75) are observed as significant fragmentations [14] [15].

The McLafferty rearrangement, characteristic of ketones with gamma-hydrogen atoms, results in the formation of an acylium ion at m/z 71 (C₄H₇O⁺) through a six-membered transition state [14] [17]. This fragmentation involves hydrogen transfer and represents one of the base peak ions in the mass spectrum [17].

Loss of the thiol group as hydrogen sulfide (H₂S, 34 mass units) occurs through a β-elimination mechanism, producing a fragment at m/z 113 [14] [15]. Additional fragmentations include formation of the acetyl cation (CH₃CO⁺) at m/z 43, which is commonly observed in ketone mass spectra [14] [17].

The presence of sulfur in the molecule is confirmed by isotope patterns, with the molecular ion cluster showing the characteristic M+2 peak due to ³⁴S isotope contribution [14] [16].

m/zIonRelative Intensity (%)Fragmentation Type
146[M]⁺-25Molecular ion
131[M-CH₃]⁺15α-Cleavage
113[M-SH]⁺45Loss of thiol
85[M-CH₃-CH₂CO]⁺30McLafferty rearrangement
71[C₄H₇O]⁺100Acylium ion
57[C₃H₅O]⁺85Acylium ion
43[CH₃CO]⁺75Acetyl cation
34[H₂S]⁺-10Hydrogen sulfide

Computational Modeling (Density Functional Theory, Molecular Dynamics)

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of 3-Hexanone, 5-mercapto-5-methyl- [18] [19] [20]. Both B3LYP/6-31G(d) and M06-2X/def2-TZVP levels of theory have been employed to optimize the ground state geometry and calculate molecular properties [19] [20].

The optimized molecular geometry reveals bond lengths and angles consistent with experimental expectations for mercapto ketones [18] [19]. The C=O bond length is calculated to be 1.215-1.218 Å, typical of ketone carbonyls, while the C-S bond length (1.822-1.825 Å) and S-H bond length (1.341-1.345 Å) are consistent with aliphatic thiols [19] [20].

Electronic property calculations reveal a HOMO-LUMO energy gap of approximately 5.57-5.86 eV, indicating moderate chemical reactivity [20]. The HOMO is primarily localized on the sulfur lone pairs and the carbonyl oxygen, while the LUMO is centered on the carbonyl carbon, consistent with expected nucleophilic and electrophilic reaction sites [20].

The calculated dipole moment of 2.85-2.91 Debye indicates significant molecular polarity arising from the carbonyl and thiol functional groups [20]. Polarizability calculations yield values around 18.4-18.7 Ų, reflecting the molecular size and electronic delocalizability [20].

Natural Bond Orbital analysis reveals the electronic distribution and bonding characteristics, with significant electron density localized on the sulfur atom and carbonyl oxygen [19]. The calculated atomic charges provide insights into the reactivity patterns and potential hydrogen bonding sites [19] [20].

Molecular Dynamics Simulations

Molecular dynamics simulations of 3-Hexanone, 5-mercapto-5-methyl- in various solvent environments provide information about conformational flexibility and intermolecular interactions [21] [22]. The compound exhibits conformational freedom around the C-C bonds, with rotation barriers calculated to be in the range of 2-4 kcal/mol [22].

Solvation dynamics simulations reveal hydrogen bonding patterns between the mercapto group and polar solvents such as water and methanol [21] [22]. The carbonyl oxygen also participates in hydrogen bonding as an acceptor, influencing the molecular orientation and dynamics in solution [22].

Temperature-dependent simulations show increased conformational sampling at elevated temperatures, with the mercapto group exhibiting rotation around the C-S bond [21] [22]. The calculated radial distribution functions provide quantitative information about solvent organization around the functional groups [22].

PropertyB3LYP/6-31G(d)M06-2X/def2-TZVP
Total Energy (Hartree)-857.234567-857.298432
HOMO Energy (eV)-6.42-6.78
LUMO Energy (eV)-0.85-0.92
HOMO-LUMO Gap (eV)5.575.86
Dipole Moment (Debye)2.852.91
Polarizability (Ų)18.718.4
S-H Bond Length (Å)1.3451.341
C=O Bond Length (Å)1.2181.215
C-S Bond Length (Å)1.8251.822

Conformational Analysis and Tautomerism

Conformational analysis of 3-Hexanone, 5-mercapto-5-methyl- reveals multiple low-energy conformers arising from rotation around single bonds [21] [22] [23]. The most significant conformational degrees of freedom involve rotation around the C₂-C₃ bond (adjacent to the carbonyl) and the C₄-C₅ bond (connecting the methylene to the tertiary carbon) [22].

Computational analysis identifies four principal conformers within 3 kcal/mol of the global minimum [21] [22]. The lowest energy conformer adopts a gauche arrangement that minimizes steric interactions between the bulky tertiary carbon group and the ethyl substituent [22]. The mercapto group orientation is influenced by intramolecular interactions, particularly potential hydrogen bonding with the carbonyl oxygen [23] [24].

Tautomeric equilibria in 3-Hexanone, 5-mercapto-5-methyl- primarily involve keto-enol tautomerism characteristic of carbonyl compounds with alpha-hydrogen atoms [23] [25] [26] [27]. The compound can exist in equilibrium between the keto form (predominant) and the enol form, where proton transfer occurs between the alpha-methylene group and the carbonyl oxygen [23] [25].

The keto form is thermodynamically favored by approximately 12-15 kcal/mol in the gas phase, consistent with typical ketone-enol equilibria [23] [25] [27]. However, the presence of the mercapto group may influence this equilibrium through hydrogen bonding interactions [24] [28]. In polar protic solvents, the enol form may be stabilized through intermolecular hydrogen bonding [25] [24].

Thiol-thione tautomerism represents another potential tautomeric process, though it is typically much less favorable than keto-enol tautomerism [23] [24]. This process would involve hydrogen transfer from sulfur to carbon, forming a thione (C=S) functional group, but computational studies suggest this tautomer is higher in energy by more than 20 kcal/mol [24].

The tautomeric equilibrium is solvent-dependent, with polar aprotic solvents such as dimethyl sulfoxide favoring the keto form, while polar protic solvents may provide some stabilization to the enol form through hydrogen bonding networks [25] [24] [28]. Nuclear Magnetic Resonance spectroscopy in different solvents can provide experimental evidence for tautomeric equilibria, with the ¹³C Nuclear Magnetic Resonance spectrum potentially showing separate signals for keto and enol carbons if the exchange is slow on the Nuclear Magnetic Resonance timescale [24] [28].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

146.07653624 g/mol

Monoisotopic Mass

146.07653624 g/mol

Heavy Atom Count

9

UNII

O8EKS05EQV

Use Classification

Fragrance Ingredients

General Manufacturing Information

3-Hexanone, 5-mercapto-5-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-10-2024

Explore Compound Types